UNC9994 was developed as part of a series of compounds aimed at exploring biased signaling at the dopamine D2 receptor. It is classified under dopamine receptor agonists and specifically targets the D2 receptor (D2R). The compound is structurally related to aripiprazole, which is known for its partial agonist activity at various dopamine receptors. UNC9994's unique properties make it a subject of interest in pharmacological research focused on the modulation of dopamine-related signaling pathways .
The synthesis of UNC9994 involves several key steps that have been documented in scientific literature. The compound is synthesized using methodologies that include:
Detailed protocols for the synthesis of UNC9994 can be found in supplementary materials accompanying relevant research articles .
UNC9994 features a complex molecular structure characterized by specific functional groups that contribute to its activity as a biased agonist. The structural formula includes:
The molecular weight of UNC9994 is approximately 400 g/mol, with specific stereochemistry that influences its pharmacological properties. NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
UNC9994 undergoes specific chemical interactions primarily with the dopamine D2 receptor. Its biased agonist nature means:
The compound's reactivity can be further explored through various in vitro assays that measure its effects on cellular signaling cascades.
The mechanism of action for UNC9994 involves its interaction with the dopamine D2 receptor, leading to:
Research indicates that the efficacy of UNC9994 can vary depending on the expression levels of G protein-coupled receptor kinase 2 (GRK2), influencing its agonist or antagonist behavior at the β-arrestin pathway .
UNC9994 possesses several notable physical and chemical properties:
These properties are crucial for determining its formulation and application in biological assays .
UNC9994 has potential applications in various fields of research:
UNC9994 (Chemical name: 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one) was engineered through systematic optimization of the partial dopamine D2 receptor agonist aripiprazole. Aripiprazole’s quinolinone core served as the foundational scaffold, with strategic modifications targeting enhanced β-arrestin recruitment and diminished G protein coupling. Key structural alterations included:
Table 1: Structural Comparison of Aripiprazole and UNC9994
Structural Feature | Aripiprazole | UNC9994 | Functional Impact |
---|---|---|---|
Core Scaffold | Dihydroquinolinone | Benzothiazolone | Enhanced β-arrestin recruitment |
Linker | Propylene | Butoxy | Improved TM5/ECL2 engagement |
Aromatic Pharmacophore | Dichlorophenyl | Dichlorophenyl | High D2 receptor affinity retention |
Piperazine Substitution | Unmodified | Alkyl extension | Reduced G protein coupling |
These modifications yielded a molecule with distinct functional selectivity, acting as a "molecular switch" to bias signaling toward β-arrestin pathways [1] [7].
UNC9994 exhibits profound signaling bias at dopamine D2 receptors, defined by two complementary pharmacological characteristics:
This dual functionality arises from conformational constraints imposed by UNC9994’s benzothiazolone core, which preferentially stabilizes a receptor state favoring β-arrestin-2 coupling over Gi-protein activation. Mutagenesis studies confirm that residues within TM5 (e.g., Thr205) and ECL2 are critical for this bias, as their mutation converts UNC9994 into a balanced agonist [6] [7].
Table 2: Signaling Bias Profile of UNC9994 at Dopamine D2 Receptors
Signaling Pathway | Assay System | UNC9994 Activity | Reference Ligand Activity |
---|---|---|---|
β-Arrestin-2 Recruitment | Tango Assay | EC₅₀ < 10 nM; Eₘₐₓ = 91% | Quinpirole: EC₅₀ = 3 nM; Eₘₐₓ = 100% |
cAMP Inhibition (Gi) | GloSensor | Antagonist; IC₅₀ = 79 nM | Aripiprazole: EC₅₀ = 38 nM; Eₘₐₓ = 51% |
GIRK Channel Activation | Xenopus Oocytes | Partial Agonist (15% Eₘₐₓ) | Dopamine: EC₅₀ = 1.2 µM; Eₘₐₓ = 100% |
Scientific Discourse: Controversy exists regarding UNC9994’s absolute selectivity. Electrophysiological studies in Xenopus oocytes demonstrate low-efficacy G protein activation (15% of maximal dopamine response), suggesting context-dependent partial agonism [2]. This discrepancy with cAMP assays highlights methodological influences on bias quantification, where assay sensitivity (e.g., GIRK vs. cAMP) impacts observed efficacy [2] [7].
The synthesis of UNC9994 employs a multi-step sequence centered on piperazine functionalization and nucleophilic substitution:
Table 3: Physicochemical and Receptor Binding Profile of UNC9994
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₁H₂₂Cl₂N₂OS | High-Resolution MS |
CAS Registry Number | 1354030-51-5 | — |
Ki Dopamine D2 Receptor | 79 nM | Radioligand Binding |
Ki Dopamine D3 Receptor | 17 nM | Radioligand Binding |
Ki Histamine H1 Receptor | 2.1 nM | Radioligand Binding |
Topological Polar Surface Area | 53.6 Ų | Computational Prediction |
Structure-Activity Insights:
These targeted modifications exemplify structure-functional selectivity relationships in biased ligand design, where discrete chemical changes decouple G protein from β-arrestin signaling [1] [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7